

X-ray crystal structure analysis of "Methyl 4-(3-bromopropyl)benzoate" derivatives

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Methyl 4-(3-bromopropyl)benzoate*

Cat. No.: *B180749*

[Get Quote](#)

A Comparative Guide to the X-ray Crystal Structure Analysis of Methyl Benzoate Derivatives

For researchers, scientists, and drug development professionals, understanding the precise three-dimensional atomic arrangement of molecules is fundamental. X-ray crystallography provides an unparalleled, high-resolution view into the solid-state structure of crystalline compounds. This guide offers a comparative analysis of the X-ray crystal structures of derivatives related to "**Methyl 4-(3-bromopropyl)benzoate**," providing crucial data for molecular design and structure-activity relationship studies. While a crystal structure for "**Methyl 4-(3-bromopropyl)benzoate**" itself is not publicly available, this guide leverages data from closely related analogs to offer valuable structural insights.

Comparison of Crystallographic Data

The following tables summarize key crystallographic parameters for several derivatives of methyl benzoate. These compounds share the core methyl benzoate scaffold, with variations in the substituent at the para position and other ring positions. This comparative data is essential for understanding how different functional groups influence crystal packing and molecular conformation.

Table 1: Crystallographic Data for Methyl Benzoate Derivatives

Compound Name	Chemical Formula	Cryst System	Space Group	a (Å)	b (Å)	c (Å)	α (°)	β (°)	γ (°)	Ref.
Methyl 4-bromobenzene	C ₈ H ₇ BrO ₂	Orthorhombic	Pbca	-	-	-	-	-	-	[1]
Methyl 4-(bromomethyl)benzoate	C ₉ H ₉ BrO ₂	Not Specified	Not Specified	-	-	-	-	-	-	[2]
Methyl 4-bromo-3-((2,6-difluorophenoxy)di(azencyl)benzoate)	C ₅₆ H ₃ ₆ Br ₄ F ₈ NaO ₈	Triclinic	P-1	7.699 2	11.54 25	15.64 2	83.70 9	85.43 1	77.56 1	[3]
Methyl 2-(2-oxo-2H-chromen-3-oxo-2H-chromen-2-yl)nitrobenzoate	C ₁₇ H ₁₁ NO ₄	Orthorhombic	Pca2 ₁	-	-	-	-	-	-	[4]

4-
ylami
no)be
nzoat
e

Table 2: Data Collection and Refinement Details

Compound Name	Temperature (K)	Radiation	R-factor	wR-factor	Data/Restraints/Parameters	Ref.
Methyl 4-bromobenzene-3,5-dioate	173	Not Specified	0.041	0.093	13.6	[1]
Methyl 4-bromo-3-((2,6-difluorophenyl)diazenyli)benzoate	90	Mo K α	0.0450	0.0879	6593 / 0 / 381	[3]
Methyl 4-(3-chloropropoxy)benzoate	293	Not Specified	0.044	0.132	15.1	[5]

Experimental Protocols

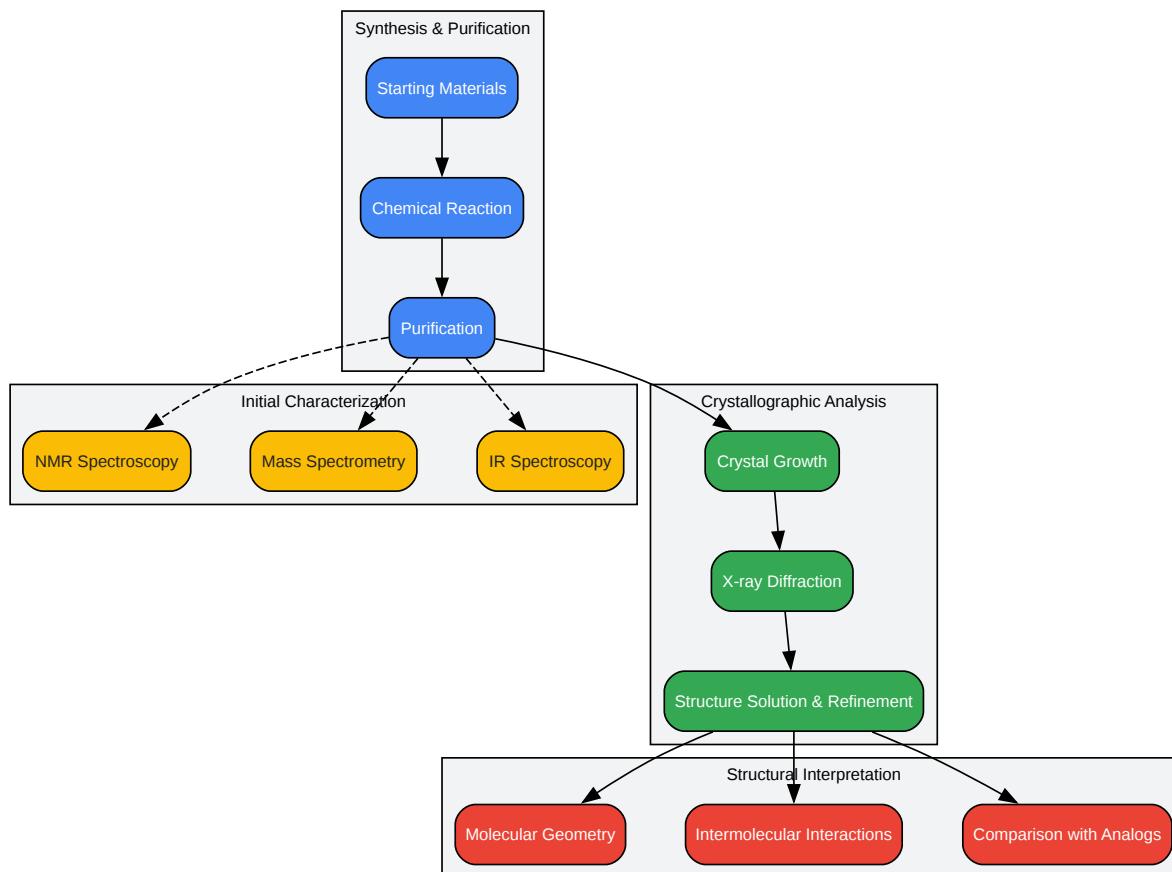
Detailed methodologies are critical for the replication and validation of scientific results. The following sections summarize the experimental procedures for the synthesis and X-ray diffraction analysis of the highlighted compounds.

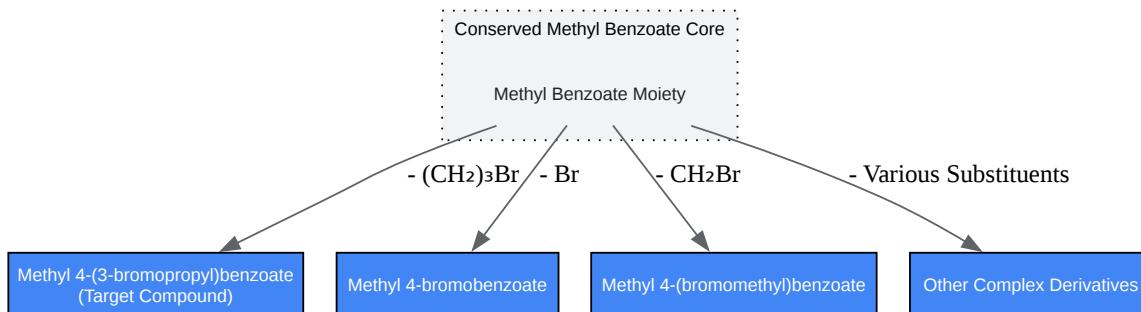
Synthesis and Crystallization

- Methyl 4-bromobenzoate: This compound was commercially available and used as received for crystallization.[1]
- Methyl 4-bromo-3-((2,6-difluorophenyl)diazenyl) benzoate: Synthesized by mixing methyl 3-amino-4-bromobenzoate with 1,3-difluoro-2-nitrosobenzene in glacial acetic acid. Orange plate-like crystals suitable for single-crystal X-ray diffraction were obtained by slow evaporation from an ethyl acetate solution.[3]
- Methyl 2-(2-oxo-2H-chromen-4-ylamino)benzoate: Prepared through the condensation of 4-hydroxycoumarin and methyl 2-aminobenzoate. Yellow single crystals were grown from a dimethylformamide solution.[4]

X-ray Diffraction Analysis

Single-crystal X-ray diffraction data for these compounds were collected on diffractometers, such as the Bruker SMART APEX2 CCD.[3] The structures were solved and refined using established crystallographic software packages. The refinement process typically involves minimizing the difference between observed and calculated structure factors to achieve the final structural model.[1]


Alternative Analytical Techniques


While X-ray crystallography provides definitive structural information, other spectroscopic techniques are vital for compound characterization, especially in solution or when single crystals are unavailable.

- Nuclear Magnetic Resonance (NMR) Spectroscopy: ^1H and ^{13}C NMR are routinely used to confirm the chemical structure of synthetic products. For instance, in the analysis of methyl 4-bromo-3-((2,6-difluorophenyl)diazenyl) benzoate, NMR was used to distinguish between *cis* and *trans* isomers in solution.[3]
- Infrared (IR) Spectroscopy: IR spectroscopy helps identify characteristic functional groups within a molecule. For methyl 2-(2-oxo-2H-chromen-4-ylamino)benzoate, IR data complements the structural details obtained from X-ray diffraction.[4]

Logical Workflow for Structural Analysis

The process of determining and analyzing the structure of a novel compound follows a logical progression, from synthesis to detailed structural elucidation and comparison.

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. researchgate.net [researchgate.net]
- 2. Methyl 4-(bromomethyl)benzoate | C₉H₉BrO₂ | CID 256687 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. par.nsf.gov [par.nsf.gov]
- 4. Synthesis, characterization and crystal structure of methyl 2-(2-oxo-2H-chromen-4-yl-amino)benzoate - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [X-ray crystal structure analysis of "Methyl 4-(3-bromopropyl)benzoate" derivatives]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b180749#x-ray-crystal-structure-analysis-of-methyl-4-3-bromopropyl-benzoate-derivatives>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com